1-ethyl-7-(4-fluorophenyl)-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one -

1-ethyl-7-(4-fluorophenyl)-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

Catalog Number: EVT-4489125
CAS Number:
Molecular Formula: C16H11F4N3OS
Molecular Weight: 369.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-tert-Butyl-6-(4-chlorophenyl)-2-thioxo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one (BCTP)

Compound Description: BCTP is a potent transient receptor potential vanilloid type 1 (TRPV1) antagonist with excellent analgesic properties. It exhibits a classic polymodal inhibition profile of TRPV1, blocking activation by capsaicin, low pH, and heat. Notably, BCTP induces significantly less hyperthermia compared to other clinically tested TRPV1 antagonists, making it a promising candidate for chronic pain management. []

Relevance: BCTP shares a core pyrido[2,3-d]pyrimidin-4(1H)-one scaffold with 1-ethyl-7-(4-fluorophenyl)-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one. Both compounds feature a 2-thioxo group and aromatic substituents at positions 6 and 7 of the pyrido[2,3-d]pyrimidine ring system. []

N-[4-({6-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)-1,3-benzothiazol-2-yl]acetamide (AMG517)

Compound Description: AMG517 is a clinically tested transient receptor potential vanilloid type 1 (TRPV1) antagonist. It induces significant hyperthermia at doses that elicit submaximal reversal of capsaicin-induced hyperalgesia. []

Relevance: While not directly containing the pyrido[2,3-d]pyrimidine core, AMG517 is relevant as a TRPV1 antagonist with a distinct structure compared to BCTP and 1-ethyl-7-(4-fluorophenyl)-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one. This comparison highlights the structural diversity within the class of TRPV1 antagonists. []

Ethyl 5-arylpyridopyrimidine-6-carboxylates

Compound Description: This series of compounds was synthesized through a one-pot, three-component condensation reaction involving various aromatic aldehydes, ethyl acetoacetate, and 6-amino-1-benzyluracil. They demonstrated anticancer activity against the lung cancer cell line A549, with certain derivatives exhibiting promising docking scores against proteins implicated in cancer progression, including CDK2, Jak2, and DHFR. []

Relevance: Although structurally distinct from 1-ethyl-7-(4-fluorophenyl)-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one, this group of compounds exemplifies the broader biological relevance of pyridopyrimidine derivatives in medicinal chemistry, particularly in the context of anticancer research. []

8-Arylxanthines

Compound Description: This class of compounds was synthesized by refluxing 5,6-diaminouracil with various aromatic aldehydes in DMF. Some of these derivatives displayed promising antitumor activity against the A549 lung cancer cell line and showed favorable docking interactions with proteins involved in cancer development, such as CDK2, Jak2, and DHFR. []

Relevance: While not possessing the pyrido[2,3-d]pyrimidine core, the 8-Arylxanthines demonstrate the relevance of exploring structurally related heterocyclic scaffolds in drug discovery efforts targeting similar biological pathways. The synthesis of both 8-Arylxanthines and 1-ethyl-7-(4-fluorophenyl)-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one involves the use of substituted pyrimidines as starting materials. []

6-Aryllumazines

Compound Description: These compounds were synthesized through the reaction of 5,6-diaminouracil with different aromatic aldehydes in triethyl orthoformate under reflux conditions. Certain derivatives showed potential as anticancer agents against the A549 cell line and exhibited favorable docking profiles against proteins implicated in cancer progression, such as CDK2, Jak2, and DHFR. []

Relevance: Similar to the 8-Arylxanthines, the 6-Aryllumazines highlight the value of exploring diverse heterocyclic frameworks in the pursuit of novel therapeutic agents. The synthesis of both 6-Aryllumazines and 1-ethyl-7-(4-fluorophenyl)-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one utilizes substituted pyrimidines as building blocks. []

7-(4-Chlorophenyl)-2-(3-methyl-5-oxo-2,3-dihydro-1H-pyrazol-1-yl)-5-(p-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one (5a)

Compound Description: Compound 5a exhibited potent in vitro anticancer activity against various cancer cell lines, including HepG-2 (hepatic cancer), PC-3 (prostate cancer), and HCT-116 (colon cancer), showing superior potency compared to the standard drug doxorubicin. It also displayed promising inhibitory activity against specific kinases, including PDGFR β, EGFR, and CDK4/cyclin D1. []

Relevance: This compound shares the central pyrido[2,3-d]pyrimidin-4(3H)-one core with 1-ethyl-7-(4-fluorophenyl)-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one and demonstrates the potential of this scaffold in developing anticancer agents. Both compounds possess aromatic substituents at the 5 and 7 positions of the pyrido[2,3-d]pyrimidine ring system. []

YM-64227 [4-cyclohexyl-1-ethyl-7-methylpyrido(2,3-d)pyrimidin-2-(1H)-one]

Compound Description: YM-64227 is a novel and selective phosphodiesterase type 4 inhibitor. []

Relevance: YM-64227 shares the core pyrido[2,3-d]pyrimidin-one scaffold with 1-ethyl-7-(4-fluorophenyl)-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one. Both compounds feature a 1-ethyl substituent and substitutions at position 7 of the pyrido[2,3-d]pyrimidine ring system. []

Pipemidic acid (8-ethyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido(2,3-d)pyrimidine-6-carboxylic acid)

Compound Description: Pipemidic acid is a quinolone antimicrobial compound. []

Relevance: While structurally similar to 1-ethyl-7-(4-fluorophenyl)-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one due to the shared pyrido(2,3-d)pyrimidine core, pipemidic acid differs significantly in its substitution pattern, highlighting the diverse chemical space within this class of compounds. []

N-1R-[3-(4-Ethoxy-Phenyl)-4-Oxo-3,4-Dihydro-Pyrido[2,3-d]Pyrimidin-2-Yl]-Ethyl-N-Pyridin-3-Ylmethyl-2-(4-Fluoro-3-Trifluoromethyl-Phenyl)-Acetamide (NBI-74330)

Compound Description: NBI-74330 is a potent and selective antagonist of the CXC chemokine receptor 3 (CXCR3), a receptor primarily expressed on Th1 cells involved in inflammatory responses. NBI-74330 effectively inhibits the binding of CXCR3 ligands (CXCL9, CXCL10, and CXCL11) and blocks downstream signaling events, making it a potential therapeutic agent for inflammatory diseases. []

Relevance: NBI-74330 shares the central pyrido[2,3-d]pyrimidin-4(1H)-one core with 1-ethyl-7-(4-fluorophenyl)-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one. Additionally, both compounds feature a 4-fluorophenyl group. []

Properties

Product Name

1-ethyl-7-(4-fluorophenyl)-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

IUPAC Name

1-ethyl-7-(4-fluorophenyl)-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one

Molecular Formula

C16H11F4N3OS

Molecular Weight

369.3 g/mol

InChI

InChI=1S/C16H11F4N3OS/c1-2-23-13-12(14(24)22-15(23)25)10(16(18,19)20)7-11(21-13)8-3-5-9(17)6-4-8/h3-7H,2H2,1H3,(H,22,24,25)

InChI Key

PFUCMASFZYJJHZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=CC(=N2)C3=CC=C(C=C3)F)C(F)(F)F)C(=O)NC1=S

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.